-Methyl-1H-pyrazol-3-amine serves as a valuable building block for the synthesis of diverse heterocyclic compounds with potential medicinal applications. Studies have explored its use in developing novel:
-Methyl-1H-pyrazol-3-amine possesses properties that make it potentially useful in material science applications. Studies have investigated its potential use in:
1-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol. It features a pyrazole ring structure substituted with a methyl group at the first position and an amino group at the third position. The compound is known for its solubility in water and various organic solvents, making it versatile for different applications .
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry .
The biological activity of 1-methyl-1H-pyrazol-3-amine has been explored in various studies. It has shown potential as:
The synthesis of 1-methyl-1H-pyrazol-3-amine can be achieved through several methods:
1-methyl-1H-pyrazol-3-amine finds utility in various domains:
Several compounds share structural similarities with 1-methyl-1H-pyrazol-3-amine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1-methylpyrazole | C4H7N3 | Exhibits similar reactivity but different biological profiles. |
| 5-Bromo-1-methylpyrazole | C4H6BrN3 | Halogen substitution enhances reactivity; used in different synthetic pathways. |
| 4-Methylpyrazole | C4H6N2 | Lacks amino functionality; primarily used as a solvent or reagent. |
The unique aspect of 1-methyl-1H-pyrazol-3-amine lies in its specific amino substitution at the third position of the pyrazole ring, which significantly influences its reactivity and biological properties compared to these similar compounds .
Corrosive;Irritant